

AS1938909: A Technical Review of a Potent SHIP2 Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AS1938909

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Abstract

AS1938909 is a synthetic, cell-permeable thiophenecarboxamide that has been identified as a potent, competitive, and reversible inhibitor of the SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2). By selectively targeting SHIP2, **AS1938909** modulates the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cellular metabolism. In preclinical studies, this small molecule has demonstrated the ability to enhance intracellular insulin signaling, increase glucose uptake and consumption, and stimulate the expression of the glucose transporter GLUT1 in skeletal muscle cells. This in-depth technical guide provides a comprehensive review of the available literature on **AS1938909**, including its mechanism of action, in vitro efficacy, and its effects on key cellular processes. Detailed experimental methodologies for the evaluation of SHIP2 inhibitors are also presented, along with a summary of its known physicochemical properties. To date, there is no publicly available information regarding the clinical development or synthesis of **AS1938909**.

Introduction

The SH2 domain-containing inositol 5'-phosphatase 2 (SHIP2) is a key negative regulator of the phosphoinositide 3-kinase (PI3K)/Akt signaling cascade. This pathway plays a central role in a multitude of cellular functions, including glucose homeostasis, cell growth, proliferation, and survival. Dysregulation of the PI3K/Akt pathway is implicated in various metabolic disorders, most notably type 2 diabetes and obesity. SHIP2 exerts its regulatory function by

dephosphorylating the 5'-position of phosphatidylinositol-3,4,5-trisphosphate (PtdIns(3,4,5)P3), a critical second messenger that recruits and activates Akt. By reducing the levels of PtdIns(3,4,5)P3, SHIP2 effectively dampens downstream insulin signaling.

The targeted inhibition of SHIP2 has emerged as a promising therapeutic strategy for enhancing insulin sensitivity and improving glycemic control. Small molecule inhibitors of SHIP2, such as **AS1938909**, offer the potential to restore proper signaling through the PI3K/Akt pathway, thereby addressing the underlying molecular pathology of insulin resistance.

AS1938909, a thiophenecarboxamide derivative developed by Astellas Pharma, has been characterized as a potent and selective inhibitor of SHIP2.^{[1][2]} This document serves as a technical guide, summarizing the current knowledge of **AS1938909** and providing detailed experimental frameworks for its study.

Physicochemical Properties of AS1938909

A summary of the known physicochemical properties of **AS1938909** is presented in Table 1.

Property	Value
Chemical Name	3-((2,4-dichlorobenzyl)oxy)-N-(2,6-difluorobenzyl)thiophene-2-carboxamide
Molecular Formula	C ₁₉ H ₁₃ Cl ₂ F ₂ NO ₂ S
Molecular Weight	428.28 g/mol
Appearance	Off-white solid
Solubility	Soluble in DMSO

In Vitro Pharmacology

Enzymatic Activity and Selectivity

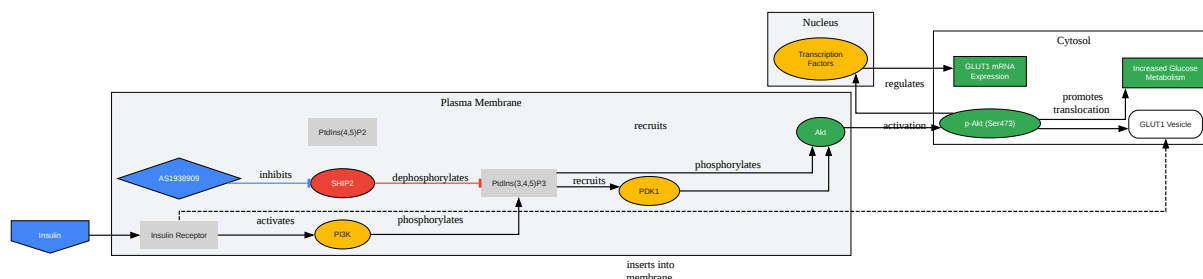
AS1938909 is a potent and competitive inhibitor of SHIP2. The inhibitory activity and selectivity of **AS1938909** against a panel of related phosphatases are summarized in Table 2.

Enzyme/Phosphatase	Inhibition Data
Human SHIP2 (hSHIP2)	$K_i = 0.44 \mu\text{M}$
Human SHIP2 (hSHIP2)	$IC_{50} = 0.57 \mu\text{M}$
Murine SHIP2 (mSHIP2)	$IC_{50} = 0.18 \mu\text{M}$
Human SHIP1 (hSHIP1)	$IC_{50} = 21 \mu\text{M}$
Human PTEN	$IC_{50} > 50 \mu\text{M}$
Human Synaptojanin	$IC_{50} > 50 \mu\text{M}$
Human Myotubularin	$IC_{50} > 50 \mu\text{M}$

Data compiled from multiple sources.[\[1\]](#)[\[2\]](#)

Mechanism of Action and Signaling Pathway

AS1938909 exerts its biological effects through the direct inhibition of SHIP2. This leads to an accumulation of PtdIns(3,4,5)P3 at the plasma membrane, resulting in the enhanced recruitment and activation of Akt. Activated Akt, in turn, phosphorylates a multitude of downstream substrates, culminating in increased glucose metabolism and the upregulation of glucose transporter expression.



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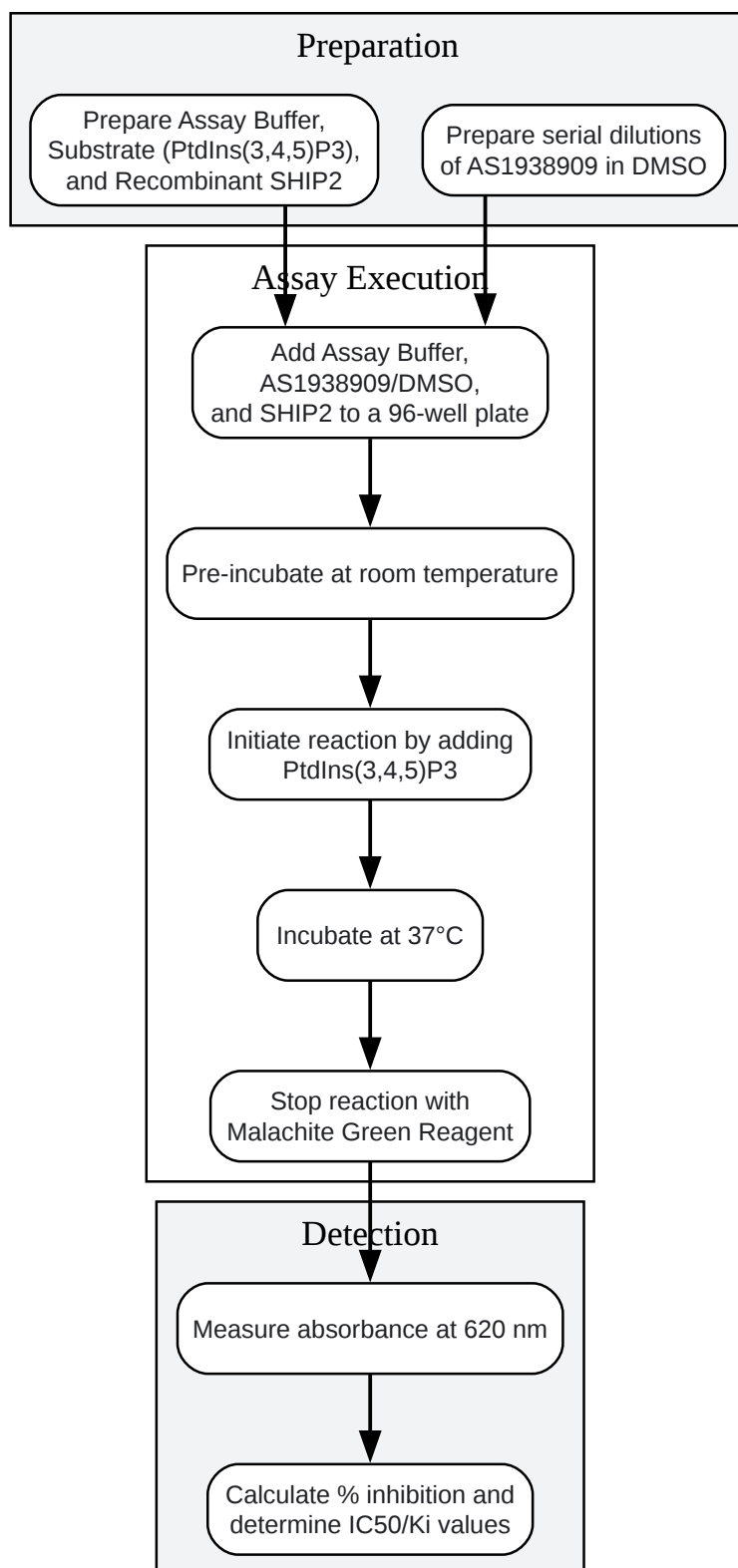
Caption: **AS1938909** inhibits SHIP2, leading to increased Akt phosphorylation and enhanced glucose metabolism.

Experimental Protocols

The following sections provide representative, detailed protocols for key experiments used to characterize **AS1938909**. These are intended as illustrative examples and may require optimization for specific laboratory conditions.

SHIP2 Enzymatic Inhibition Assay

This protocol describes a common method for measuring SHIP2 phosphatase activity and determining the inhibitory potential of compounds like **AS1938909**.



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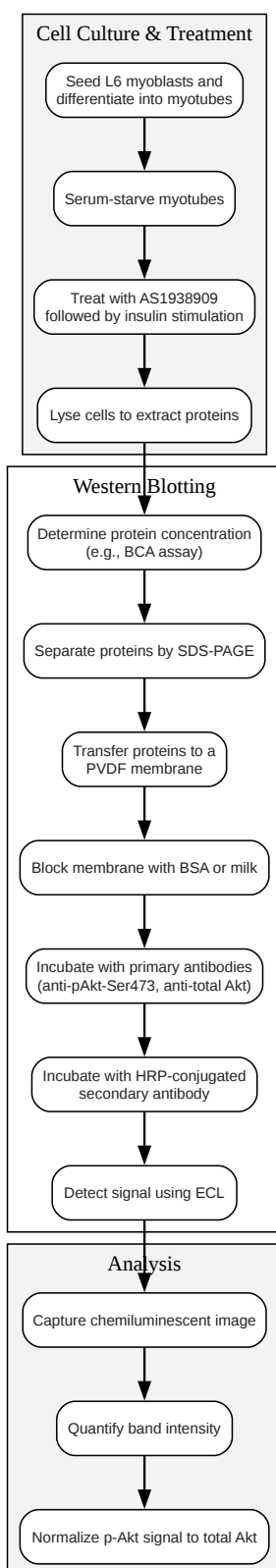
Caption: Workflow for a SHIP2 enzymatic inhibition assay.

Methodology:

- Reagent Preparation:
 - Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 4 mM MgCl₂, 1 mM DTT.
 - Substrate: Prepare a stock solution of PtdIns(3,4,5)P₃ in the assay buffer.
 - Enzyme: Dilute recombinant human SHIP2 to the desired concentration in the assay buffer.
 - Compound: Prepare a serial dilution of **AS1938909** in DMSO.
- Assay Procedure:
 - In a 96-well plate, add the assay buffer, **AS1938909** or DMSO (vehicle control), and the diluted SHIP2 enzyme.
 - Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.
 - Initiate the phosphatase reaction by adding the PtdIns(3,4,5)P₃ substrate to each well.
 - Incubate the plate at 37°C for 30 minutes.
 - Stop the reaction by adding a malachite green-based phosphate detection reagent.
- Data Analysis:
 - Measure the absorbance at 620 nm using a microplate reader.
 - The amount of inorganic phosphate released is proportional to the absorbance.
 - Calculate the percentage of inhibition for each concentration of **AS1938909** relative to the vehicle control.
 - Determine the IC₅₀ and K_i values by fitting the data to a dose-response curve.

Akt Phosphorylation Assay (Western Blot)

This protocol outlines the steps to assess the effect of **AS1938909** on the phosphorylation of Akt at Serine 473 in a cell-based assay.



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Caption: Workflow for assessing Akt phosphorylation by Western blot.

Methodology:

- Cell Culture and Treatment:
 - Culture L6 myoblasts and differentiate them into myotubes.
 - Serum-starve the myotubes for 4-6 hours.
 - Pre-treat the cells with various concentrations of **AS1938909** for 1 hour.
 - Stimulate the cells with insulin (e.g., 100 nM) for 15 minutes.
 - Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- Western Blotting:
 - Determine the protein concentration of the cell lysates using a BCA assay.
 - Separate equal amounts of protein on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF membrane.
 - Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
 - Incubate the membrane with a primary antibody specific for phosphorylated Akt (Ser473) overnight at 4°C.
 - Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Detect the chemiluminescent signal using an appropriate substrate.
 - Strip the membrane and re-probe with an antibody for total Akt as a loading control.
- Data Analysis:
 - Capture the chemiluminescent signals using an imaging system.

- Quantify the band intensities using densitometry software.
- Normalize the p-Akt signal to the total Akt signal for each sample.

Glucose Uptake Assay

This protocol describes a method to measure the rate of glucose uptake in L6 myotubes following treatment with **AS1938909**.

Methodology:

- Cell Culture and Treatment:
 - Differentiate L6 myoblasts into myotubes in a 24-well plate.
 - Serum-starve the myotubes for 4-6 hours.
 - Treat the cells with **AS1938909** for the desired duration.
- Glucose Uptake Measurement:
 - Wash the cells with Krebs-Ringer-HEPES (KRH) buffer.
 - Incubate the cells in KRH buffer containing 2-deoxy-D-[³H]glucose for 10 minutes at 37°C.
 - Stop the uptake by washing the cells rapidly with ice-cold KRH buffer.
 - Lyse the cells with 0.1 M NaOH.
 - Measure the radioactivity in the cell lysates using a scintillation counter.
 - Determine the protein concentration of the lysates to normalize the glucose uptake data.

GLUT1 mRNA Expression Analysis (qRT-PCR)

This protocol details the steps to quantify the relative expression of GLUT1 mRNA in L6 myotubes treated with **AS1938909**.

Methodology:

- Cell Culture and Treatment:
 - Differentiate L6 myoblasts into myotubes.
 - Treat the cells with **AS1938909** for 24-48 hours.
- RNA Isolation and cDNA Synthesis:
 - Isolate total RNA from the treated cells using a suitable RNA extraction kit.
 - Assess the quality and quantity of the RNA.
 - Synthesize cDNA from the total RNA using a reverse transcription kit.
- Quantitative Real-Time PCR (qRT-PCR):
 - Perform qRT-PCR using primers specific for GLUT1 and a housekeeping gene (e.g., GAPDH or β -actin).
 - Use a SYBR Green-based detection method.
 - Run the PCR reaction on a real-time PCR system.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for GLUT1 and the housekeeping gene.
 - Calculate the relative expression of GLUT1 mRNA using the $\Delta\Delta C_t$ method.

Clinical Development

A thorough search of publicly available clinical trial registries and literature reveals no information on any clinical trials of **AS1938909**. The development status of this compound by Astellas Pharma is not publicly known.

Conclusion

AS1938909 is a valuable research tool for investigating the role of SHIP2 in cellular signaling and metabolism. Its potency and selectivity make it a suitable probe for elucidating the

downstream consequences of SHIP2 inhibition. The preclinical data suggest that pharmacological inhibition of SHIP2 with compounds like **AS1938909** could be a viable therapeutic approach for conditions characterized by insulin resistance. However, the lack of publicly available data on its synthesis and clinical development status limits a full assessment of its therapeutic potential. Further research is warranted to explore the in vivo efficacy, safety, and pharmacokinetic profile of **AS1938909** and to fully delineate its mechanism of action.

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- To cite this document: BenchChem. [AS1938909: A Technical Review of a Potent SHIP2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b605607#as1938909-literature-review\]](https://www.benchchem.com/product/b605607#as1938909-literature-review)

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